1,3,5-Trimethylhexahydro-1,3,5-triazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166326. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

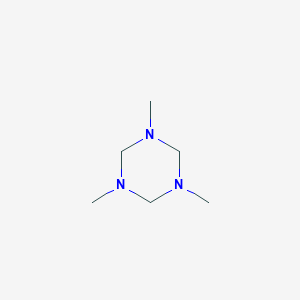

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMZXMBOYHBELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(CN(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051560 | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-74-7 | |

| Record name | 1,3,5-Trimethylhexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 108-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-trimethyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHYL-1,3,5-TRIAZACYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91CT72PELC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethylhexahydro-1,3,5-triazine, a cyclic tertiary amine, is a versatile chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and common experimental protocols for its synthesis and characterization. Detailed methodologies for key analytical procedures are presented, and logical workflows for its synthesis and its reaction with hydrogen sulfide (B99878) are visualized. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this compound.

Introduction

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane, is an organic compound with the chemical formula C₆H₁₅N₃.[1] It is a colorless liquid at room temperature and is soluble in many organic solvents.[2] The structure consists of a six-membered ring with alternating carbon and nitrogen atoms, with each nitrogen atom substituted with a methyl group.[1] This unique cyclic and nitrogen-rich structure makes it a valuable intermediate in various chemical syntheses.[1]

This compound and its derivatives are utilized in a variety of fields. In the oil and gas industry, it serves as a hydrogen sulfide (H₂S) scavenger.[1] It is also used as a precursor in the production of agrochemicals and polymers.[1][2] In the pharmaceutical sector, it acts as a building block for more complex molecules.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅N₃ | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| CAS Number | 108-74-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -27 °C | [1] |

| Boiling Point | 162-163.5 °C | [1] |

| Density | 0.919 g/mL at 25 °C | [1] |

| Solubility in Water | 350 g/L at 25°C | [1] |

| Refractive Index | 1.461-1.463 (n20/D) | [1] |

| Flash Point | 49 °C | [1] |

| Vapor Pressure | Data not readily available |

Reactivity and Stability

This compound exhibits reactivity characteristic of a cyclic tertiary amine. The lone pairs of electrons on the nitrogen atoms contribute to its basicity and nucleophilicity.

Decomposition: Information on the thermal decomposition of this compound is not extensively detailed in the readily available literature. However, related hexahydro-1,3,5-triazine compounds can decompose under thermal stress. For instance, the analogous compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) undergoes thermal decomposition.[3]

Reactivity with Hydrogen Sulfide: A key application of this compound is as a scavenger for hydrogen sulfide (H₂S). The reaction involves the cleavage of the triazine ring. The triazine reacts with H₂S, leading to the formation of intermediates such as a thiadiazine, and ultimately, a dithiazine product.[3]

Hydrolysis: The stability of the triazine ring can be influenced by pH. In acidic conditions, the hydrolysis of related hexahydro-1,3,5-triazines can be enhanced.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction of methylamine (B109427) and formaldehyde (B43269).[1] This one-pot synthesis is efficient and forms the basis for its industrial production.[3]

Reaction Principle: 3 CH₃NH₂ + 3 CH₂O → (CH₃NCH₂)₃ + 3 H₂O

General Experimental Procedure:

-

Reactant Preparation: A solution of aqueous formaldehyde (e.g., 37% in water) is prepared in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel should be cooled in an ice bath.

-

Addition of Amine: An aqueous solution of methylamine is added dropwise to the cooled formaldehyde solution while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation and cyclization to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the product is typically extracted from the aqueous solution using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Characterization Methods

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 300 or 500 MHz).

-

Spectral Analysis: The symmetrical nature of the molecule simplifies the spectrum. The expected signals would be a singlet for the methyl protons and a singlet for the methylene (B1212753) protons of the triazine ring. The chemical shifts and integration values are analyzed to confirm the structure.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared as described for ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired.

-

Spectral Analysis: The spectrum is analyzed to identify the carbon signals corresponding to the methyl and methylene groups, further confirming the molecular structure.

GC-MS is used to determine the purity of this compound and to identify any impurities.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range appropriate for the molecular weight of the compound and expected fragments (e.g., m/z 40-300).

-

-

Data Analysis: The retention time of the main peak is used for identification (by comparison with a standard), and the mass spectrum of the peak is compared with a reference spectrum to confirm the identity. The peak area is used to determine the purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

H₂S Scavenging Logical Pathway

The following diagram illustrates the logical pathway of the reaction between this compound and hydrogen sulfide.

Caption: Logical pathway for H₂S scavenging by this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Environmental: Avoid release to the environment.

Conclusion

This compound is a chemical compound with significant utility in various industrial and research settings. A thorough understanding of its chemical and physical properties, reactivity, and proper handling procedures is essential for its safe and effective use. This technical guide provides a foundational overview of these aspects, supported by experimental protocols and logical visualizations to aid researchers and professionals in their work with this compound.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,3,5-Trimethylhexahydro-1,3,5-triazine from Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile heterocyclic compound with significant applications in various scientific and industrial fields. The document details the underlying reaction mechanism, presents key quantitative data, outlines a detailed experimental protocol, and provides visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: A Cyclocondensation Reaction

The formation of this compound from formaldehyde (B43269) and methylamine (B109427) is a classic example of a cyclocondensation reaction.[1] This process involves the sequential formation of carbon-nitrogen bonds to construct the six-membered heterocyclic ring. The overall stoichiometry of the reaction is a 3:3 condensation, where three molecules of methylamine react with three molecules of formaldehyde to yield one molecule of the triazine and three molecules of water.

The underlying mechanism is driven by a series of nucleophilic addition-elimination steps.[1] The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

The key stages of the mechanism are as follows:

-

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the methylamine's nitrogen on the carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, leading to the formation of a hemiaminal intermediate (N-methylaminomethanol).

-

Dehydration and Imine Formation: The hemiaminal can then be protonated, allowing for the elimination of a water molecule to form a reactive methaniminium (B15471056) ion (an imine).

-

Trimerization: Three molecules of the methaniminium ion equivalent then undergo a cyclotrimerization to form the stable this compound ring.

The reaction rate is sensitive to pH. While the condensation can proceed without an external catalyst, both acid and base catalysis can be employed to optimize the process.[1]

-

Acid Catalysis: An acidic medium can protonate the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and thus accelerating the dehydration step to form the imine.[1]

-

Base Catalysis: A basic environment can facilitate the initial nucleophilic attack of the amine on formaldehyde.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N₃ | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.919 g/mL at 25 °C | [4] |

| Melting Point | -27 °C | [2] |

| Boiling Point | 162-163.5 °C | [2] |

| Flash Point | 51 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.4621 | [4] |

| Solubility in Water | 350 g/L at 25 °C | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. This protocol is based on the general principles of the condensation reaction between formaldehyde and methylamine.

Materials:

-

Formalin (37% aqueous solution of formaldehyde)

-

Methylamine (40% aqueous solution)

-

Potassium Carbonate (optional, as catalyst)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactant Addition: To the flask, add 50 mL of a 40% aqueous solution of methylamine. While stirring, slowly add 40.5 g of a 37% aqueous solution of formaldehyde (formalin) dropwise. The addition should be controlled to manage any exotherm.

-

Catalyst (Optional): If a catalyst is desired to increase the reaction rate, a small amount of potassium carbonate (e.g., 1 g) can be added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature for 24 hours. Alternatively, the mixture can be gently heated to reflux (around 60-70 °C) for 2-3 hours to expedite the reaction.

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted from the aqueous solution using diethyl ether (3 x 50 mL). The organic layers are combined in a separatory funnel.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.

Yield:

The yield of this reaction is typically high, often exceeding 80-90%, depending on the specific reaction conditions and purification efficiency.

Visualizations

The following diagrams illustrate the synthesis mechanism and a general experimental workflow.

Caption: Synthesis mechanism of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

References

Physical characteristics of 1,3,5-trimethyl-1,3,5-triazinane

An In-depth Technical Guide on the Physical Characteristics of 1,3,5-trimethyl-1,3,5-triazinane

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trimethyl-1,3,5-triazinane, also known as hexahydro-1,3,5-trimethyl-s-triazine. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.

Chemical Identity and Structure

1,3,5-trimethyl-1,3,5-triazinane is a cyclic organic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms, with a methyl group attached to each nitrogen atom.[1][2] Its structure is a result of the condensation reaction between methylamine (B109427) and formaldehyde (B43269).[1]

Physicochemical Properties

The physical properties of 1,3,5-trimethyl-1,3,5-triazinane have been determined through various experimental methods. It is typically a colorless liquid at room temperature.[5][7] The quantitative data are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Unit |

| Appearance | Colorless or white solid / Colorless liquid | - |

| Melting Point | -27 | °C |

| Boiling Point | 155 - 163.5 | °C |

| Density | 0.919 - 0.925 | g/cm³ |

| Flash Point | 49 | °C |

| Refractive Index | 1.4621 (at 20°C) | - |

| Water Solubility | 350 | g/L (at 25°C) |

| Enthalpy of Vaporization | 51.20 ± 0.80 | kJ/mol |

| Ionization Energy | 7.60 | eV |

Data sourced from multiple references.[1][3][4][6][8][9][10]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of organic compounds like 1,3,5-trimethyl-1,3,5-triazinane are outlined below. These are generalized protocols based on standard laboratory techniques.[11][12]

Synthesis: Condensation of Methylamine and Formaldehyde

1,3,5-trimethyl-1,3,5-triazinane is typically synthesized via the condensation of methylamine and formaldehyde.[1]

-

Reaction Setup: An aqueous solution of methylamine is placed in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: An aqueous solution of formaldehyde (e.g., 37% in water) is added dropwise to the cooled methylamine solution while stirring vigorously. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Extraction: The product is extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

Caption: Synthesis workflow for 1,3,5-trimethyl-1,3,5-triazinane.

Determination of Boiling Point

The boiling point is determined using a simple distillation apparatus.[11]

-

Apparatus Setup: A 50 mL round-bottom flask is charged with approximately 10 mL of 1,3,5-trimethyl-1,3,5-triazinane and a few boiling chips. The flask is connected to a distillation head with a thermometer, a condenser, and a collection flask.

-

Heating: The flask is gently heated in a heating mantle.

-

Measurement: The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a stable temperature is observed while the liquid is distilling at a steady rate (approximately 1-2 drops per second). This stable temperature is the boiling point.[11]

Determination of Melting Point

Since the melting point is -27°C, a low-temperature melting point apparatus or a cryostat is required.

-

Sample Preparation: A small amount of the solidified sample is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus capable of cooling below ambient temperature.

-

Measurement: The sample is slowly warmed from a very low temperature. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11]

Determination of Density

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume is used.

-

Measurement (Empty): The pycnometer is cleaned, dried, and its mass is accurately measured.

-

Measurement (Filled): The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The mass of the filled pycnometer is measured. The temperature of the liquid is recorded.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Caption: Experimental workflow for physical property determination.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of 1,3,5-trimethyl-1,3,5-triazinane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (N-CH₃) and the methylene (B1212753) protons of the triazinane ring (-NCH₂N-).[3][13]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the methylene carbons in the ring.[13]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H and C-N bonds present in the molecule.[13]

References

- 1. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Trimethyl-1,3,5-triazacyclohexane | C6H15N3 | CID 7952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trimethyl-1,3,5-triazinane | 108-74-7 | FT05804 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. getchem.com [getchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1,3,5-三甲基六氢-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemeo.com [chemeo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. api.pageplace.de [api.pageplace.de]

- 13. 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR [m.chemicalbook.com]

- 14. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Hydrolytic Degradation Pathways of Hexahydro-1,3,5-triazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathways of substituted hexahydro-1,3,5-triazines, with a focus on two key compounds: the industrial biocide and H₂S scavenger, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (HET), and the energetic material, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). This document details the chemical transformations, kinetics, and influential factors governing their degradation in aqueous environments. It also provides detailed experimental protocols for the study of these processes and summarizes key quantitative data.

Introduction to Hexahydro-1,3,5-triazines and their Hydrolytic Stability

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of heterocyclic compounds characterized by a six-membered ring composed of alternating methylene (B1212753) and amine groups. The stability and reactivity of these compounds are largely dictated by the nature of the substituents on the nitrogen atoms. N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized through the condensation of a primary amine with formaldehyde (B43269).[1] This guide will focus on the hydrolytic degradation of these compounds, a critical consideration for their environmental fate, industrial applications, and, in the case of RDX, its remediation.

Hydrolytic Degradation of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (HET)

1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine is widely used in metalworking fluids as a biocide and in the oil and gas industry as a hydrogen sulfide (B99878) (H₂S) scavenger.[1] Its efficacy and potential environmental impact are closely linked to its stability in aqueous solutions.

Degradation Pathway

The hydrolysis of HET is strongly dependent on the pH of the aqueous solution.[1] Under acidic conditions, the triazine ring undergoes cleavage, leading to the formation of monoethanolamine (MEA) and formaldehyde.[1] The degradation is catalyzed by protons, which protonate the nitrogen atoms of the triazine ring, facilitating nucleophilic attack by water.

In the presence of hydrogen sulfide, HET reacts to form 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and subsequently 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine.[1]

Quantitative Data

The rate of hydrolysis of HET has been shown to be strongly dependent on pH and temperature. The following rate equation has been reported[1][2]:

d[triazine]/dt = k_0[triazine] + k_H[triazine][H⁺]

| Temperature (°C) | k₀ (s⁻¹) | kH (M⁻¹s⁻¹) |

| 22 | 2.6 x 10⁻⁵ | 2.2 x 10⁶ |

| 60 | 4.8 x 10⁻⁴ | 3.5 x 10⁸ |

| Table 1: Rate constants for the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine.[1][2] |

Hydrolytic Degradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

RDX is a powerful explosive, and its presence in soil and groundwater is a significant environmental concern. Understanding its degradation pathways is crucial for developing effective remediation strategies.

Degradation Pathway

The alkaline hydrolysis of RDX proceeds through a complex series of reactions. The initial step is believed to be the deprotonation of a methylene group by a hydroxide (B78521) ion, leading to the elimination of a nitrite (B80452) ion and the formation of a denitrated cyclohexene (B86901) intermediate.[3] This is followed by a nucleophilic attack of another hydroxide ion on a cyclic C=N double bond, resulting in the opening of the triazine ring.[3] A key intermediate in this pathway is 4-nitro-2,4-diazabutanal.[3][4] The degradation ultimately leads to the formation of smaller, more oxidized products.

Under anaerobic biodegradation conditions, RDX can be sequentially reduced to its nitroso derivatives: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX).[5]

Quantitative Data

The alkaline hydrolysis of RDX is dependent on temperature and pH. The activation energy for the hydrolysis of RDX has been determined to be 99.9 ± 1.9 kJ mol⁻¹.[6] The yields of the final degradation products from the alkaline hydrolysis of one mole of RDX are summarized in the table below.

| Product | Molar Yield per Mole of RDX |

| Nitrite (NO₂⁻) | 1.6 |

| Formate (HCOO⁻) | 1.5 |

| Acetate (CH₃COO⁻) | 0.1 |

| Formaldehyde (HCHO) | 1.1 |

| Ammonia (NH₃) | 0.9 |

| Nitrous Oxide (N₂O) | 1.1 |

| Nitrogen Gas (N₂) | 0.34 |

| Table 2: Molar yields of end products from the alkaline hydrolysis of RDX.[6] |

Hydrolytic Degradation of 1,3,5-Triacyl-hexahydro-1,3,5-triazines

1,3,5-Triacyl-hexahydro-s-triazines are another class of these heterocyclic compounds with applications, for instance, as crosslinking agents. Their synthesis can be achieved by reacting a polymeric formaldehyde with a lower aliphatic anhydride (B1165640) and a nitrile in the presence of an aryl sulfonic acid catalyst.[7] The hydrolytic stability of these compounds is influenced by the nature of the acyl groups. Generally, the triazine ring in these compounds is susceptible to acid-catalyzed hydrolysis, which would lead to the corresponding amides and formaldehyde.

Experimental Protocols

General Experimental Workflow for Hydrolysis Studies

The study of hexahydro-1,3,5-triazine hydrolysis typically follows a systematic workflow to ensure accurate and reproducible results.

Synthesis of N,N',N''-Trisubstituted Hexahydro-1,3,5-triazines

General Procedure: N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized by the condensation of a primary amine with formaldehyde.[8]

Example: Synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane [8] To a solution of methylamine, add formaldehyde (in a 1:1 molar ratio) dropwise while maintaining the temperature below 20°C. The reaction is typically stirred for several hours. The product can be extracted with an organic solvent and purified by distillation or crystallization. The reaction is as follows: 3 CH₃NH₂ + 3 HCHO → (CH₂NCH₃)₃ + 3 H₂O

Kinetic Analysis of Hydrolysis

Methodology:

-

Prepare buffer solutions of the desired pH.

-

Dissolve a known concentration of the hexahydro-1,3,5-triazine in the buffer solution.

-

Maintain the reaction mixture at a constant temperature using a water bath or thermostat.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately, for example, by adding a strong acid or base to shift the pH to a range where the reaction rate is negligible, or by rapid cooling.

-

Analyze the concentration of the remaining hexahydro-1,3,5-triazine and any formed products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

HPLC Method for RDX and its Degradation Products

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of RDX.[9][10]

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 100% water to 100% acetonitrile over 10 minutes.[10]

-

Flow Rate: A flow rate of 1.0 to 2.0 mL/min is common.[9][10]

-

Injection Volume: 10-20 µL.[9]

-

Detection: UV detection at 254 nm.[10]

-

Sample Preparation: Aqueous samples should be filtered through a 0.45 µm filter before injection.[9] For soil samples, extraction with acetonitrile is required.[11]

Analysis: The concentration of RDX and its degradation products are determined by comparing their peak areas to those of known standards.

Conclusion

The hydrolytic degradation of hexahydro-1,3,5-triazines is a complex process that is highly dependent on the nature of the substituents on the triazine ring and the environmental conditions, particularly pH and temperature. The acid-catalyzed hydrolysis of HET leads to ring cleavage and the formation of monoethanolamine and formaldehyde, while the alkaline hydrolysis of RDX proceeds through a ring-opening mechanism to yield a variety of smaller, oxidized products. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of these compounds and for developing effective strategies for their use and remediation. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3736320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines - Google Patents [patents.google.com]

- 8. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Toxicological Profile of 1,3,5-Trimethylhexahydro-1,3,5-triazine (CAS 108-74-7)

An important clarification regarding the chemical identity of CAS number 108-74-7 is necessary. While historical database discrepancies have occasionally linked this number to 1,3,5-trichlorobenzene, current, authoritative chemical inventories consistently and correctly identify CAS 108-74-7 as 1,3,5-Trimethylhexahydro-1,3,5-triazine. This technical guide will therefore focus exclusively on the toxicological data for this compound.

Introduction

This compound is a cyclic organic compound utilized in various industrial applications, including as a scavenger for hydrogen sulfide (B99878) in the oil and gas industry and as an intermediate in the synthesis of polymers and agrochemicals.[1][2] Given its industrial relevance, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and environmental protection. This guide provides a comprehensive overview of the available toxicological data, with a focus on quantitative endpoints, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD50 | Rat (female) | Oral | 300 - 2,000 mg/kg | Harmful if swallowed | [3] |

| LD50 | Mouse | Intravenous | 100 mg/kg | Toxic | [4] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes burns | Corrosive | [3] |

| Eye Damage/Irritation | Rabbit | Ocular | Risk of serious damage | Corrosive | [3] |

| Skin Sensitization | Mouse | Dermal | May cause an allergic reaction | Sensitizer | [3] |

Table 2: Repeated Dose and Reproductive Toxicity

| Study Type | Species | Route | NOAEL | Key Findings | Reference(s) |

| Repeated Dose Toxicity with Reproduction/Developmental Toxicity Screening (OECD 422) | Rat | Oral | >100 mg/L (28 days) | No reproductive/developmental toxicity observed at the tested dose. | |

| Specific Target Organ Toxicity (Repeated Exposure) | - | Oral | - | May cause damage to the eyes (degeneration of the retina). | [5] |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Reverse Mutation Assay (Ames Test) | S. typhimurium | With and without | Negative | [3] |

| Micronucleus Test | Mouse | In vivo (Oral) | Negative | [3] |

Table 4: Carcinogenicity

| Agency | Classification | Reference(s) |

| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen. | [3] |

| NTP | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen. | [3] |

| OSHA | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | [3] |

Experimental Protocols

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound in female rats was determined, likely following a protocol similar to OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In such a study, the substance is administered to a small group of animals in a stepwise procedure using defined doses. Observations of effects and mortality are made to determine the dose at which lethality is observed.

Skin Corrosion/Irritation

The skin corrosion potential was assessed in rabbits, likely following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).[3] This protocol involves the application of the test substance to a small area of the animal's skin. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification. For this compound, the result was "causes burns," indicating a corrosive effect.[3]

Serious Eye Damage/Irritation

The potential for eye damage was evaluated in rabbits, likely according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[3] This test involves applying the substance to the eye of the animal and observing for effects on the cornea, iris, and conjunctiva at specific time points. The observed "risk of serious damage to eyes" indicates that the substance can cause significant and potentially irreversible eye damage.[3]

Reproductive and Developmental Toxicity Screening (OECD 422)

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted in rats. The OECD 422 guideline involves administering the test substance to male and female rats for a defined period before mating, during mating, and for females, throughout gestation and lactation.[6] The study assesses effects on parental animals (e.g., body weight, food consumption, clinical signs) and their offspring (e.g., viability, growth, and development). The reported NOAEL of >100 mg/L suggests that at this concentration, no adverse effects on reproduction or development were observed under the conditions of the screening test.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for this compound appears to be its corrosive nature. As a triazine derivative, it has the potential to hydrolyze, particularly in the presence of water, to its precursors: methylamine (B109427) and formaldehyde. Both of these degradation products are known irritants and can contribute to the observed skin and eye damage.

The specific signaling pathways involved in the retinal toxicity observed after repeated oral exposure are not well-elucidated in the available literature. Retinal toxicity from chemical agents can involve various mechanisms, including oxidative stress, mitochondrial dysfunction, and disruption of the retinal pigment epithelium (RPE).[7][8] Further research is needed to determine the precise pathway through which this compound induces retinal degeneration.

Visualizations

Synthesis and Degradation Pathway

Caption: Synthesis and potential degradation pathway of this compound.

Experimental Workflow for Acute Dermal Corrosion Study (Based on OECD 404)

Caption: General workflow for an acute dermal corrosion study.

Conclusion

This compound (CAS 108-74-7) exhibits a toxicological profile characterized by moderate acute oral toxicity and significant corrosive effects on the skin and eyes. It is also a skin sensitizer. Genotoxicity assays have returned negative results, and there is currently no evidence to classify it as a carcinogen. A screening study for reproductive and developmental toxicity did not indicate adverse effects at the tested dose. However, repeated oral exposure may lead to retinal degeneration. The primary mechanism of acute toxicity is likely related to its corrosive properties, potentially through hydrolysis to irritating precursors. Further research is warranted to fully understand the mechanisms of target organ toxicity, particularly the observed retinal effects. Safe handling procedures are crucial to mitigate the risks associated with exposure to this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | 108-74-7 | Benchchem [benchchem.com]

- 3. cn.haihangindustry.com [cn.haihangindustry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. oecd.org [oecd.org]

- 7. ophthalmologytimes.com [ophthalmologytimes.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 1,3,5-Trimethylhexahydro-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile compound utilized in various chemical syntheses. Due to its symmetrical structure, the nuclear magnetic resonance (NMR) and infrared (IR) spectra are characteristically simple, yet they can reveal complex dynamic behaviors in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The molecule's inherent symmetry, featuring a three-fold axis, renders the methyl and methylene (B1212753) groups chemically equivalent.[1] This equivalence typically results in simplified ¹H and ¹³C NMR spectra at room temperature.[1] However, it is important to note that the six-membered ring exists in a chair conformation, and the molecule can undergo dynamic processes such as ring inversion.[1] These conformational changes can sometimes lead to more complex spectra, depending on the solvent and temperature. For some triazine derivatives, dynamic equilibria between different rotamers have been observed, resulting in multiple peaks for some nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the methyl protons and the methylene protons of the triazine ring.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-CH ₃ | Data not available | Singlet | 9H | Not applicable |

| N-CH ₂-N | Data not available | Singlet | 6H | Not applicable |

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum is anticipated to display two distinct signals for the methyl and methylene carbons.

| Signal Assignment | Chemical Shift (δ, ppm) |

| N-C H₃ | Data not available |

| N-C H₂-N | Data not available |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and vibrational modes within the molecule. The key absorption bands for this compound are associated with the vibrations of the triazine ring and the methyl groups. For 1,3,5-triazine (B166579) derivatives, characteristic absorption bands for the triazine ring system have been assigned in the regions of 6.4 µm (1563 cm⁻¹), 6.65 µm (1504 cm⁻¹), and 6.9 µm (1449 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | C-H stretching (methyl and methylene) |

| Data not available | C-H bending (methyl and methylene) |

| Data not available | C-N stretching |

| Data not available | Triazine ring vibrations |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not extensively documented in the public domain. However, based on general practices for similar compounds, the following methodologies can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of triazine derivatives involves dissolving the sample in a suitable deuterated solvent.[2] The choice of solvent is critical, as solubility and potential dynamic equilibria can affect the spectral resolution.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or pyridine-d₅) in an NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectra of triazine derivatives can be obtained using various sampling techniques.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or carbon disulfide). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent (for solutions).

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Trimethylhexahydro-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile compound with applications in various industrial and research fields. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for researchers to conduct their own solubility assessments. It includes a summary of known qualitative solubility, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane, is a cyclic organic compound with the chemical formula C₆H₁₅N₃. It is a colorless liquid at room temperature and is recognized for its utility as a building block in organic synthesis and as a scavenger for hydrogen sulfide.[1] Its molecular structure, featuring a six-membered ring with alternating carbon and nitrogen atoms, each nitrogen being substituted with a methyl group, dictates its physicochemical properties, including its solubility profile.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a notable lack of quantitative solubility data for this compound in common organic solvents. The compound is generally described as being soluble in many organic solvents.[2] The only specific quantitative data point found is its high solubility in water.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | Highly Soluble[1] | 35.0[1] |

| Methanol | CH₃OH | Polar Protic | Reportedly Slightly Soluble | Data Not Available |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Data Not Available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Data Not Available |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Data Not Available |

| Chloroform | CHCl₃ | Polar Aprotic | Reportedly Slightly Soluble | Data Not Available |

| Toluene | C₇H₈ | Non-polar | Soluble | Data Not Available |

| Hexane | C₆H₁₄ | Non-polar | Likely Insoluble/Slightly Soluble | Data Not Available |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or flasks

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. An excess is necessary to ensure that a saturated solution is formed.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more sensitive solvents.

-

Continue the evaporation process until a constant weight of the residue (the dissolved this compound) is achieved.

-

-

Calculation of Solubility:

-

Measure the final mass of the evaporation dish containing the dried solute.

-

The mass of the dissolved solute is the final mass minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solute.

-

Calculate the solubility in grams per 100 mL or other desired units using the following formula:

Solubility ( g/100 mL) = (Mass of Solute / Volume of Solvent) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Triazine Ring: An In-depth Technical Guide to its Electron Structure and Reactivity for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity allow for the synthesis of diverse molecular architectures with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the electron structure and reactivity of the triazine ring, with a focus on its application in the design and development of novel therapeutic agents.

Electron Structure of the Triazine Ring

The triazine ring exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (or s-triazine).[1] The arrangement of the nitrogen atoms within the ring significantly influences its electronic properties and reactivity.

Aromaticity and Electron Distribution:

Triazines are aromatic compounds, possessing a planar, cyclic, conjugated system with 6 π-electrons. However, the presence of three highly electronegative nitrogen atoms leads to a significant distortion of the electron density compared to benzene.[2][3] This results in a lower resonance energy than benzene, making the ring more susceptible to certain types of reactions.[3] The nitrogen atoms withdraw electron density from the carbon atoms, rendering the carbon centers electron-deficient and the nitrogen atoms electron-rich. This polarization is a key determinant of the triazine ring's reactivity.

Substituent Effects:

The electronic properties of the triazine ring can be further modulated by the introduction of substituents. Electron-donating groups (EDGs) can increase the electron density on the ring, making it slightly less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) further decrease the electron density, enhancing the ring's electrophilicity and susceptibility to nucleophilic attack. This principle is fundamental in the design of triazine-based compounds with specific reactivity profiles.

Physicochemical Properties of Triazine Isomers

The distinct arrangement of nitrogen atoms in the three triazine isomers leads to differences in their physical and chemical properties.

| Property | 1,2,3-Triazine | 1,2,4-Triazine | 1,3,5-Triazine (s-Triazine) |

| Molecular Formula | C₃H₃N₃ | C₃H₃N₃ | C₃H₃N₃ |

| Molar Mass ( g/mol ) | 81.08 | 81.08 | 81.08[4] |

| Symmetry | Asymmetric | Asymmetric | Symmetric |

| Reactivity towards Nucleophiles | Prone to ring-opening | Reactive at C5 and C6 | Highly reactive at C2, C4, C6 |

| Reactivity towards Electrophiles | Generally unreactive | Generally unreactive | Generally unreactive |

| Common Derivatives in Drug Discovery | Less common | Lamotrigine, Azaribine | Atrazine, Melamine, Altretamine |

Reactivity of the Triazine Ring

The electron-deficient nature of the triazine ring dictates its characteristic reactivity, which is dominated by nucleophilic substitution reactions. Electrophilic aromatic substitution is generally difficult to achieve due to the deactivating effect of the ring nitrogens.[3]

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of the triazine ring, particularly for the commercially significant 1,3,5-triazine derivatives like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is nucleophilic aromatic substitution (SNAr). The carbon atoms of the triazine ring are highly electrophilic and readily attacked by nucleophiles.

The reaction proceeds in a stepwise manner, and the reactivity of the remaining chlorine atoms decreases after each substitution. This is because the newly introduced substituent alters the electronic properties of the ring.[5] This differential reactivity allows for the controlled, sequential introduction of different nucleophiles by carefully controlling the reaction temperature.[6]

-

First substitution: Typically occurs at low temperatures (e.g., 0 °C).

-

Second substitution: Requires a moderate temperature (e.g., room temperature).

-

Third substitution: Necessitates a higher temperature (e.g., 70-100 °C).[6]

This stepwise substitution is a powerful tool for creating a vast library of triazine derivatives with diverse functionalities.

Other Reactions

While SNAr is the predominant reaction, other transformations are also possible depending on the triazine isomer and reaction conditions. For instance, 1,2,4-triazines can participate in inverse-electron-demand Diels-Alder reactions.[1]

Role in Drug Development

The triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Agents

A significant number of triazine derivatives have been developed as anticancer agents, targeting various signaling pathways crucial for tumor growth and survival. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway , which is frequently hyperactivated in many cancers.[7][8]

Quantitative Data on Anticancer Activity of Triazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected triazine derivatives against various cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gedatolisib | PI3K/mTOR inhibitor | Breast Cancer | Varies by cell line | [9] |

| Enasidenib | IDH2 inhibitor | Leukemia | Varies by cell line | [9] |

| Altretamine | Alkylating agent | Ovarian Cancer | Varies by cell line | [9] |

| Compound 13g | PI3Kα/mTOR dual inhibitor | A549 (Lung) | 0.20 ± 0.05 | |

| Compound 13g | PI3Kα/mTOR dual inhibitor | MCF-7 (Breast) | 1.25 ± 0.11 | |

| Compound 6h | PI3K/mTOR inhibitor | HeLa (Cervical) | Potent activity | [10] |

| Compound 4f | EGFR inhibitor | HCT-116 (Colon) | Potent activity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of triazine derivatives.

Synthesis of a Di-substituted s-Triazine Derivative

This protocol describes a typical two-step nucleophilic substitution on cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., 4-aminobenzonitrile)

-

Nucleophile 2 (e.g., morpholine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetone (B3395972) or Tetrahydrofuran (THF)

-

Crushed ice

-

Distilled water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

-

Step 1: Mono-substitution

-

Dissolve cyanuric chloride (1 equivalent) in acetone or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the first nucleophile (1 equivalent) in the same solvent.

-

Add a base such as K₂CO₃ or DIPEA (1 equivalent) to the cyanuric chloride solution.

-

Slowly add the solution of the first nucleophile to the stirring cyanuric chloride solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the mono-substituted product.

-

Filter the precipitate, wash with cold water, and dry. Purify by recrystallization or column chromatography if necessary.

-

-

Step 2: Di-substitution

-

Dissolve the mono-substituted product (1 equivalent) in a suitable solvent (e.g., THF).

-

Add the second nucleophile (1.1 equivalents) and a base (1.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the di-substituted product by column chromatography.

-

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of potential anticancer compounds.[12][13][14]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the triazine compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.[12]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[12][15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the triazine derivative for ¹H NMR and 20-30 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[16]

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the triazine derivative in a UV-transparent solvent (e.g., dichloromethane, ethanol) at a known concentration (e.g., 10⁻⁵ M).[17][18]

-

Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data: Report the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Spectroscopic Data for Selected Triazine Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 2,4-dichloro-6-(p-chlorophenyl)-1,3,5-triazine | Dichloromethane | 268 | ~20,000 | [17] |

| 2,4-diamino-6-phenyl-1,3,5-triazine | Ethanol | 260 | ~25,000 | [18] |

| 5,6-diphenyl-[17][19][20]triazin-3-ylamine | Chloroform | 250, 315 | Not specified | [21] |

Conclusion

The triazine ring is a remarkably versatile scaffold that continues to be of great interest to researchers in drug discovery. Its well-defined electron structure and predictable reactivity, dominated by sequential nucleophilic aromatic substitution, provide a robust platform for the rational design of novel therapeutic agents. A thorough understanding of the principles outlined in this guide, from electronic properties to detailed experimental protocols, is essential for harnessing the full potential of triazine chemistry in the development of next-generation medicines.

References

- 1. Triazine - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]

- 4. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchhub.com [researchhub.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 1,3,5-trimethylhexahydro-1,3,5-triazine (TMHTTA). While extensive experimental data on some of its core thermochemical properties remain elusive in readily available literature, this document consolidates existing data, outlines general experimental protocols for their determination, and visually represents key chemical pathways involving this compound.

Physicochemical and Thermochemical Data

The following tables summarize the known quantitative data for this compound. It is important to note that experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and liquid-phase heat capacity (Cp) have not been identified in the surveyed scientific literature.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N₃ | [1] |

| Molecular Weight | 129.207 g/mol | [2] |

| CAS Number | 108-74-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.919 - 0.925 g/cm³ at 25 °C | [2] |

| Melting Point | -27 °C | [2] |

| Boiling Point | 155 - 163.5 °C | [2] |

| Flash Point | 49 - 51 °C | [2] |

| Refractive Index | 1.4621 at 20 °C | [2] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Units | Source |

| Enthalpy of Vaporization (ΔvapH) | 51.2 ± 0.8 | kJ/mol | [3][4] |

| Ionization Energy | 7.6 | eV | [3] |

| Standard Enthalpy of Formation (liquid, ΔfH°) | Data not found | kJ/mol | |

| Standard Molar Entropy (liquid, S°) | Data not found | J/(mol·K) | |

| Heat Capacity (liquid, Cp) | Data not found | J/(mol·K) |

Experimental Protocols for Thermochemical Characterization

While specific experimental data for some thermochemical properties of this compound are not available, the following are detailed methodologies for key experiments that would be employed for their determination.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic nitrogen compound like this compound is typically determined using oxygen bomb calorimetry.

Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. From the heat of combustion (ΔcH°), the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. By comparing the heat flow to the sample with that of a known standard (e.g., sapphire), the heat capacity of the sample can be determined as a function of temperature.

Experimental Workflow:

Key Chemical Pathways

Synthesis of this compound

The industrial synthesis of this compound is achieved through the condensation reaction of methylamine (B109427) and formaldehyde.[5]

Reaction with Hydrogen Sulfide (B99878) (H₂S Scavenging)

This compound is widely used as a scavenger for hydrogen sulfide in the oil and gas industry. The reaction proceeds through the formation of intermediate compounds, thiadiazine and dithiazine.[6][7]

Conclusion

This technical guide has summarized the currently available physicochemical and thermochemical data for this compound. While key thermochemical parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity are yet to be experimentally determined and reported in accessible literature, this document provides a framework for understanding the compound's properties and the methodologies for their measurement. The provided diagrams of its synthesis and primary industrial reaction pathway offer a clear visual representation for researchers and professionals in relevant fields. Further experimental investigation is warranted to fully characterize the thermochemical profile of this industrially significant compound.

References

- 1. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- [webbook.nist.gov]

- 2. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- [webbook.nist.gov]

- 5. This compound | 108-74-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Matrix of Danger: An In-depth Technical Guide to Laboratory Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

The modern laboratory is a crucible of innovation, a place where scientific boundaries are pushed and life-changing discoveries are made. However, this environment of progress is not without its inherent risks. A thorough understanding of potential hazards and unwavering adherence to safety protocols are the cornerstones of a safe and productive research environment. This guide provides an in-depth technical overview of the core hazards present in laboratory settings and outlines the essential safety precautions and experimental protocols required to mitigate these risks.

The Spectrum of Laboratory Hazards

Laboratory hazards can be broadly categorized into four main types: chemical, biological, physical, and radiological. Each category encompasses a range of specific dangers that necessitate distinct control measures.